molecular formula C24H22FNO2 B10766983 (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone CAS No. 2747914-09-4

(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Cat. No.: B10766983
CAS No.: 2747914-09-4
M. Wt: 380.5 g/mol
InChI Key: HTFNNXALSQKDIS-HXXXRZHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms at specific positions in the molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of AM2201 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

AM2201 N-(4-hydroxypentyl) metabolite-d5 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of AM2201 metabolites.

    Forensic Toxicology: Employed in the detection and quantification of synthetic cannabinoids in biological samples.

    Pharmacokinetics: Used in studies to understand the metabolism and excretion of synthetic cannabinoids.

    Drug Development: Aids in the development of new synthetic cannabinoids and their analogs.

Mechanism of Action

The mechanism of action of AM2201 N-(4-hydroxypentyl) metabolite-d5 is not well understood. it is known that AM2201, the parent compound, acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The metabolite is expected to interact with similar molecular targets and pathways, although its specific biological actions remain unknown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AM2201 N-(4-hydroxypentyl) metabolite-d5 is unique due to its specific deuteration pattern, which enhances its stability and makes it an ideal internal standard for analytical applications. Its structural similarity to AM2201 allows for accurate quantification and analysis in various research settings .

Properties

CAS No.

2747914-09-4

Molecular Formula

C24H22FNO2

Molecular Weight

380.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoro-4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D

InChI Key

HTFNNXALSQKDIS-HXXXRZHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(CF)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O

Origin of Product

United States

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